6-Benzothiazoleacetonitrile, 2-amino-alpha-methyl-
Overview
Description
6-Benzothiazoleacetonitrile, 2-amino-alpha-methyl- is a heterocyclic compound with a molecular formula of C10H9N3S and a molecular weight of 203.27 g/mol . This compound is characterized by the presence of a benzothiazole ring fused with an amino group and a propanenitrile moiety. It is known for its unique reactivity and selectivity, making it valuable in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzothiazoleacetonitrile, 2-amino-alpha-methyl- typically involves the reaction of 2-aminobenzothiazole with appropriate nitrile-containing reagents under controlled conditions. One common method includes the use of aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent, using scandium triflate (Sc(OTf)3) as a catalyst . This method is advantageous due to its simplicity, high yield, and environmentally friendly nature.
Industrial Production Methods
Industrial production of this compound may involve multistep synthesis processes, including the acylation of 2-aminobenzothiazole followed by nitrile group introduction. The use of green chemistry principles, such as solvent-free conditions and catalytic reactions, is often prioritized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Benzothiazoleacetonitrile, 2-amino-alpha-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group allows for nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
6-Benzothiazoleacetonitrile, 2-amino-alpha-methyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Benzothiazoleacetonitrile, 2-amino-alpha-methyl- involves its interaction with specific molecular targets and pathways. The amino and nitrile groups facilitate binding to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Known for its muscle relaxant properties.
2-(1,3-Benzothiazol-2-yl)phenol: Used in the preparation of various bioactive compounds.
2-Aminobenzothiazole: A versatile intermediate in organic synthesis.
Uniqueness
6-Benzothiazoleacetonitrile, 2-amino-alpha-methyl- stands out due to its unique combination of the benzothiazole ring with an amino and nitrile group, providing distinct reactivity and selectivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific chemical properties .
Properties
Molecular Formula |
C10H9N3S |
---|---|
Molecular Weight |
203.27 g/mol |
IUPAC Name |
2-(2-amino-1,3-benzothiazol-6-yl)propanenitrile |
InChI |
InChI=1S/C10H9N3S/c1-6(5-11)7-2-3-8-9(4-7)14-10(12)13-8/h2-4,6H,1H3,(H2,12,13) |
InChI Key |
IHEABMHIKCSNJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1=CC2=C(C=C1)N=C(S2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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